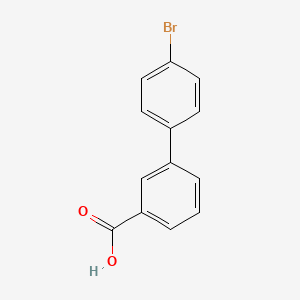

(Z)-4-((4-羟基苯基)氨基)-4-氧代丁-2-烯酸

描述

(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid is a compound that is structurally related to various synthesized organic molecules which have been studied for their chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, we can infer from the related structures that it likely possesses interesting chemical and physical properties that could be of interest in fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves the reaction of certain precursors to introduce the desired functional groups. For instance, the synthesis of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids involves the action of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate on 4-aryl-2-hydroxy-4-oxobuten-2-oic acids . This suggests that a similar approach could be used for the synthesis of (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid, with the appropriate hydroxyphenyl derivative as a starting material.

Molecular Structure Analysis

The molecular structure of compounds similar to (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid is characterized by the presence of aromatic rings, which are often involved in interactions with metal ions or in the formation of luminescent complexes. For example, the luminescent lanthanide complexes with (Z)-4-(4-methoxyphenoxy)-4-oxobut-2-enoic acid show that the carboxylic groups can coordinate to rare earth ions . This indicates that the hydroxyphenyl analogue may also form complexes with metal ions, potentially altering its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid can be quite diverse. For instance, the related (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids undergo cyclization under the influence of acetic anhydride . This suggests that the compound may also participate in cyclization reactions or other transformations that could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid can be deduced from related compounds. For example, the luminescence properties of the lanthanide complexes mentioned earlier suggest that the compound may exhibit interesting optical properties when coordinated to certain metals. Additionally, the synthesis of related compounds, such as N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids , implies that the compound may have chiral centers, which could be relevant in the development of enantioselective syntheses for pharmaceutical applications.

科学研究应用

神经保护剂开发

(Z)-4-((4-羟基苯基)氨基)-4-氧代丁-2-烯酸因其在开发神经保护剂中的潜力而受到研究。一项值得注意的应用是其作为犬尿氨酸-3-羟化酶的抑制剂。该酶与神经系统疾病有关,其抑制可能减轻神经退行性过程。例如,该化合物的某些衍生物已证明能够防止干扰素-γ 诱导的喹啉酸合成增加,这与神经炎症有关 (Drysdale、Hind、Jansen 和 Reinhard,2000 年)。

与过渡金属形成络合物

该化合物与各种过渡金属离子形成络合物的 ability 是另一个感兴趣的领域。这些络合物已被合成并分析其物理性质,如热行为和磁行为。这项研究有助于我们了解该化合物与金属的相互作用及其在材料科学或催化中的潜在应用 (Ferenc、Sadowski、Tarasiuk、Cristóvão、Osypiuk 和 Sarzyński,2017 年)。

DNA 相互作用和抗肿瘤活性

该化合物与 DNA 的相互作用及其潜在的抗肿瘤活性已得到研究。它与 DNA 表现出插层结合,这可以用于设计抗癌疗法。此外,其抗氧化特性和作为抗肿瘤剂的有效性突出了其在药物化学中的潜力 (Sirajuddin、Nooruddin、Ali、McKee、Khan 和 Malook,2015 年)。

新型杂环化合物的开发

该化合物可用作合成各种杂环化合物的起始原料。这些化合物因其抗菌活性而受到探索,展示了该化合物在药物研究中的用途 (El-Hashash、Soliman、Bakeer、Mohammed 和 Hassan,2015 年)。

分子结构分析

该化合物及其衍生物的分子结构已得到广泛研究。了解其分子构型,包括分子内氢键和晶体结构,对其在化学合成和药物设计中的应用至关重要 (Lo 和 Ng,2009 年)。

属性

IUPAC Name |

(Z)-4-(4-hydroxyanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQFAMKEDIARJR-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364344 | |

| Record name | (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28173-23-1 | |

| Record name | NSC47507 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper highlights that (Z)-4-((4-hydroxyphenyl)amino)-4-oxobut-2-enoic acid (3) was generated through an unusual ring opening reaction of N-(4-hydroxyphenyl)maleimide (2). Can you elaborate on the spectroscopic data that supports this conclusion?

A1: The paper primarily focuses on the misinterpretation of data in the original study attempting to synthesize (E)-phenylazo-3-N-(4-hydroxyphenyl)maleimide (1) []. While it mentions the formation of (Z)-4-((4-hydroxyphenyl)amino)-4-oxobut-2-enoic acid (3) through an unexpected ring-opening reaction of N-(4-hydroxyphenyl)maleimide (2), it does not delve into the specific spectroscopic evidence confirming the structure of (3). Further investigation into related studies or the authors' subsequent work may provide more detailed spectroscopic data.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)